molecular formula C34H46O6Si B12066294 Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-alpha-D-mannopyranoside

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-alpha-D-mannopyranoside

Cat. No.: B12066294
M. Wt: 578.8 g/mol
InChI Key: MHNHIGWCUNOEFZ-UHFFFAOYSA-N
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Description

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-alpha-D-mannopyranoside is a complex organic compound that belongs to the class of glycosides. It is characterized by the presence of benzyl and tert-butyldimethylsilyl groups attached to a mannopyranoside backbone. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-alpha-D-mannopyranoside typically involves multiple steps One common method includes the protection of hydroxyl groups on the mannopyranoside ring using benzyl groupsThe reaction conditions often involve the use of solvents like chloroform and reagents such as benzyl chloride and tert-butyldimethylsilyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group strategies and reaction conditions but utilizes industrial-grade equipment and reagents to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-alpha-D-mannopyranoside has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of carbohydrate metabolism and glycosylation processes.

    Medicine: It serves as a precursor for the development of glycosidic drugs used in the treatment of various diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-alpha-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The benzyl and tert-butyldimethylsilyl groups play a crucial role in stabilizing the compound and facilitating its reactivity. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are essential for its applications in synthesis and research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-alpha-D-mannopyranoside is unique due to the presence of the tert-butyldimethylsilyl group at the 6-position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where stability and selective reactivity are required .

Properties

IUPAC Name

tert-butyl-[[6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O6Si/c1-34(2,3)41(5,6)39-25-29-30(36-22-26-16-10-7-11-17-26)31(37-23-27-18-12-8-13-19-27)32(33(35-4)40-29)38-24-28-20-14-9-15-21-28/h7-21,29-33H,22-25H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNHIGWCUNOEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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